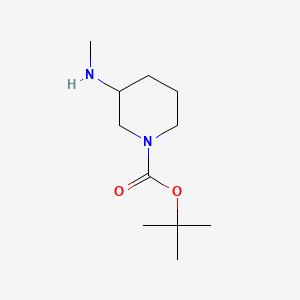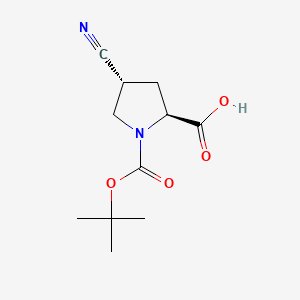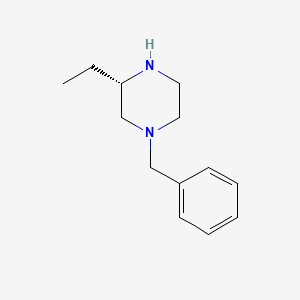![molecular formula C7H13N B1287972 2-Azaspiro[3.4]octane CAS No. 665-41-8](/img/structure/B1287972.png)
2-Azaspiro[3.4]octane
描述
2-Azaspiro[34]octane is a unique bicyclic compound characterized by a spiro-connected azetidine and cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.4]octane can be achieved through several routes, primarily involving the annulation of cyclopentane and azetidine rings. Three successful synthetic routes have been developed:
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and conventional chemical transformations makes these methods suitable for large-scale production.
化学反应分析
Types of Reactions
2-Azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as halides or amines are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Azaspiro[3.4]octane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a scaffold in drug design.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially modulating their activity. For example, derivatives of this compound have been shown to exhibit inhibitory activities against epidermal growth factor receptor (EGFR), a key target in cancer therapy .
相似化合物的比较
Similar Compounds
2-Azaspiro[3.3]heptane: A smaller analog with a similar spiro-connected structure.
2-Azaspiro[3.5]nonane: A larger analog with an additional carbon in the spiro-connected ring system.
Uniqueness
2-Azaspiro[34]octane stands out due to its balanced ring size, which provides an optimal combination of stability and reactivity
属性
IUPAC Name |
2-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(3-1)5-8-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNDWZOXFDKLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592692 | |
| Record name | 2-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
665-41-8 | |
| Record name | 2-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key differences between the three synthetic approaches for 2-Azaspiro[3.4]octane described in the research?
A1: The three approaches differ in their strategy for building the bicyclic structure of this compound [].
Q2: What are the advantages and disadvantages of the different synthetic routes for this compound?
A2: Each approach presents its own set of advantages and limitations []:
Q3: The second paper focuses on 2-azaspiro[3.3]heptanes. How does this research relate to the synthesis of this compound?
A3: While the second paper centers on the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, it highlights the adaptability of the methodology []. The authors state that this approach can be extended to synthesize other spirocyclic compounds, including 1-substituted 2-azaspiro[3.4]octanes and 1-substituted 2-azaspiro[3.5]nonanes. This suggests that the diastereoselective addition of cyclic carboxylate anions to imines could be a viable strategy for synthesizing a range of spirocyclic compounds with varying ring sizes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


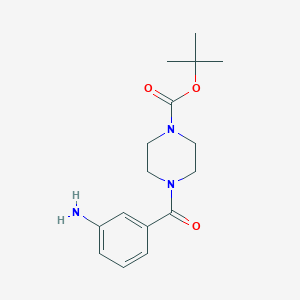
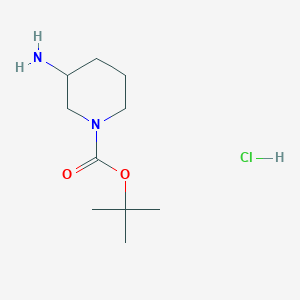
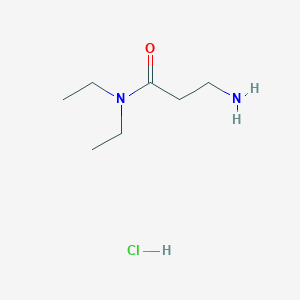
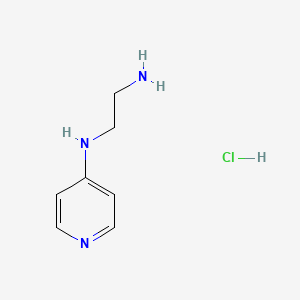
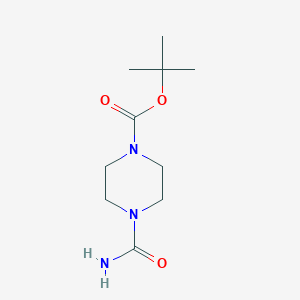
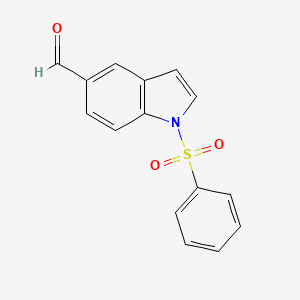
![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)
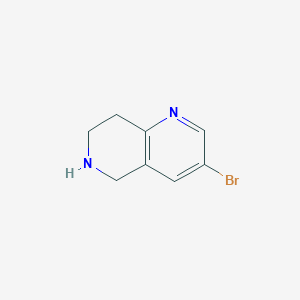
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)


